molecular formula C9H9NS2 B1369776 5,6-Dimethylbenzo[d]thiazole-2-thiol CAS No. 80087-70-3

5,6-Dimethylbenzo[d]thiazole-2-thiol

Cat. No. B1369776
CAS RN: 80087-70-3
M. Wt: 195.3 g/mol
InChI Key: FFQWZJULSCUVRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5,6-Dimethylbenzo[d]thiazole-2-thiol” is a chemical compound with the molecular formula C9H9NS2 . It is a solid substance under normal conditions .


Molecular Structure Analysis

The molecular structure of “5,6-Dimethylbenzo[d]thiazole-2-thiol” consists of a benzothiazole ring with two methyl groups attached to the 5 and 6 positions, and a thiol group attached to the 2 position . The InChI code for this compound is 1S/C9H9NS2/c1-5-3-7-8(4-6(5)2)12-9(11)10-7/h3-4H,1-2H3,(H,10,11) .


Physical And Chemical Properties Analysis

“5,6-Dimethylbenzo[d]thiazole-2-thiol” has a molecular weight of 195.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 195.01764164 g/mol . The topological polar surface area of the compound is 69.4 Ų .

Scientific Research Applications

Antimicrobial Activity

5,6-Dimethylbenzo[d]thiazole-2-thiol and its derivatives exhibit potent antimicrobial effects. Studies have shown that compounds synthesized from this chemical demonstrate significant activity against common pathogens like S. aureus, E. coli, and P. aeruginosa, with relatively low cytotoxicity against human cell lines (Xie et al., 2017). Additionally, similar compounds have displayed effective antimicrobial and hemolytic activity, proving useful in controlling microbial species (Gul et al., 2017).

Corrosion Inhibition

Thiazoles, including compounds related to 5,6-Dimethylbenzo[d]thiazole-2-thiol, are noted for their role in the development of corrosion inhibitors. Research demonstrates their efficacy in inhibiting corrosion on metal surfaces, particularly copper, in acidic environments. This includes the use of thiazole derivatives in concentrations that significantly enhance corrosion protection efficiency (Farahati et al., 2019).

Anticancer and Anti-inflammatory Activities

Derivatives of 5,6-Dimethylbenzo[d]thiazole-2-thiol have shown promise in anticancer and anti-inflammatory applications. For example, novel imidazothiazole sulfides and sulfones have been synthesized and exhibited significant anthelmintic and anti-inflammatory activities (Shetty et al., 2010). In another study, novel thiazole derivatives were synthesized and characterized, displaying moderate anticancer activity (Mabkhot et al., 2018).

Anti-biofilm Applications

Research indicates the potential of 5,6-Dimethylbenzo[d]thiazole-2-thiol derivatives in combating biofilms. For instance, thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate derivatives have been effectively used in core-shell nanocoatings to prevent Candida albicans biofilms on catheter surfaces, indicating their value in medical applications (Olar et al., 2020).

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear an approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection when handling this compound .

properties

IUPAC Name

5,6-dimethyl-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS2/c1-5-3-7-8(4-6(5)2)12-9(11)10-7/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQWZJULSCUVRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610264
Record name 5,6-Dimethyl-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethylbenzo[d]thiazole-2-thiol

CAS RN

80087-70-3
Record name 5,6-Dimethyl-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dimethylbenzo[d]thiazole-2-thiol
Reactant of Route 2
5,6-Dimethylbenzo[d]thiazole-2-thiol
Reactant of Route 3
Reactant of Route 3
5,6-Dimethylbenzo[d]thiazole-2-thiol
Reactant of Route 4
Reactant of Route 4
5,6-Dimethylbenzo[d]thiazole-2-thiol
Reactant of Route 5
5,6-Dimethylbenzo[d]thiazole-2-thiol
Reactant of Route 6
5,6-Dimethylbenzo[d]thiazole-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.